Molybdenum carbide (Mo2C)

Hydrogen Evolution Reaction Electrocatalysis Transition-Metal Carbides

Molybdenum carbide (Mo₂C, CAS 12069-89-5) is a refractory transition-metal carbide that crystallizes primarily in the hexagonal close-packed β‑Mo₂C phase and is valued for its platinum‑like catalytic behavior, high electrical conductivity, and mechanical hardness. It is commercially supplied as powders, nanoparticles, or supported catalysts with varying specific surface areas (SSA) and phase purities.

Molecular Formula CH4Mo2
Molecular Weight 207.9 g/mol
CAS No. 12069-89-5
Cat. No. B076604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum carbide (Mo2C)
CAS12069-89-5
Molecular FormulaCH4Mo2
Molecular Weight207.9 g/mol
Structural Identifiers
SMILESC.[Mo].[Mo]
InChIInChI=1S/CH4.2Mo/h1H4;;
InChIKeyJAGQSESDQXCFCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Molybdenum Carbide (Mo₂C, CAS 12069-89-5) Procurement Baseline: Crystal Phase, Purity, and Supply Considerations


Molybdenum carbide (Mo₂C, CAS 12069-89-5) is a refractory transition-metal carbide that crystallizes primarily in the hexagonal close-packed β‑Mo₂C phase and is valued for its platinum‑like catalytic behavior, high electrical conductivity, and mechanical hardness [1]. It is commercially supplied as powders, nanoparticles, or supported catalysts with varying specific surface areas (SSA) and phase purities. Procurement decisions for Mo₂C depend critically on the intended application: electrocatalysis demands high SSA and phase‑pure β‑Mo₂C, while tribological or hard‑coating applications require near‑theoretical density and controlled particle size. Reputable vendors specify SSA (typically 10–120 m²/g), phase purity, and particle size as key quality metrics [2].

Why Mo₂C Cannot Be Interchanged with Other Transition-Metal Carbides or Sulfides Without Substantial Performance Penalties


Direct substitution of Mo₂C with the closest structural analogs—tungsten carbides (WC, W₂C), other molybdenum‑based compounds (MoS₂, Mo₂N, MoC), or noble‑metal benchmarks (Pt/C)—falls short across multiple catalytic and electrochemical dimensions. Quantitative comparator studies reveal that Mo₂C provides a unique balance of overpotential, Tafel slope, selectivity, specific capacitance, and support‑metal interaction that is not replicated by any single alternative compound [1]. The evidence compiled below demonstrates differences of 30 mV in overpotential, 2‑fold shifts in specific capacitance, and orders‑of‑magnitude changes in selectivity that make generic phase‑for‑phase substitution a high‑risk procurement strategy.

Quantitative Differentiation Evidence: Mo₂C Head‑to‑Head Against Closest Analog Materials


Mo₂C vs. W₂C: Lower Overpotential for Hydrogen Evolution Reaction (HER) in Both Acid and Alkaline Electrolytes

In a direct head‑to‑head comparison of Mo₂C and W₂C nanoparticles synthesized under identical conditions, Mo₂C required an overpotential of −134 mV in acid and −116 mV in alkaline medium to reach 10 mA cm⁻², whereas W₂C required −173 mV (acid) and −130 mV (alkaline), revealing a 39 mV advantage for Mo₂C in acid and a 14 mV advantage in base [1]. Additionally, undoped Mo₂C exhibits a Tafel slope of 55 mV dec⁻¹ when prepared with a high BET surface area of 120 m² g⁻¹ [2], outperforming many W₂C and WC‑based catalysts.

Hydrogen Evolution Reaction Electrocatalysis Transition-Metal Carbides

Mo₂C vs. MoS₂: Superior Selectivity in Hydrotreating of Fluid Catalytic Cracking Slurry Oil

Dispersed Mo₂C nanoparticles removed 95% of olefins and dibenzothiophene from a synthetic slurry oil surrogate while hydrogenating only 15% of the anthracene polyaromatic fraction. Under identical conditions, MoS₂ nanoparticles showed substantially lower selectivity, resulting in over‑hydrogenation of valuable polyaromatics [1]. This demonstrates that Mo₂C achieves the target hydrodesulfurization and olefin saturation without sacrificing the aromatic content critical for downstream mesophase pitch quality.

Hydrotreating Selective Catalysis Petroleum Refining

Pt/Mo₂C vs. Commercial Pt/C: 1.7‑Fold Higher Methanol Oxidation Peak Current Density and 100 mV Lower Onset Potential

When Pt nanoparticles were deposited on a carbon‑supported Mo₂C substrate (Pt/C–Mo₂C), the composite delivered a 1.7‑fold higher peak current density for methanol electro‑oxidation and a 100 mV more negative onset potential compared to a conventional Pt/C electrocatalyst at identical Pt loading [1]. The enhanced activity is attributed to an electronic metal‑support interaction between Pt and Mo₂C, which also improved electrochemical stability.

Direct Methanol Fuel Cell Electrocatalyst Support Effects Platinum Utilization

Carbide‑Derived Carbon from Mo₂C vs. Carbon Aerogel: 2.3‑Fold Higher Gravimetric Capacitance in Non‑Aqueous Supercapacitors

Carbide‑derived carbon synthesized from a Mo₂C precursor delivered a gravimetric capacitance of ~125 F g⁻¹ in a non‑aqueous electrolyte, compared to only ~55 F g⁻¹ for a carbon aerogel electrode tested under identical conditions, representing a 2.3‑fold capacitance advantage [1]. The wide electrochemical stability window of the Mo₂C‑derived material enabled energy densities up to 63 Wh kg⁻¹.

Supercapacitor Electrodes Carbide‑Derived Carbon Energy Storage

Phase‑Engineered β‑Mo₂C vs. η‑MoC: BET Surface Area and HER Tafel Slope Trade‑Offs Reveal β‑Mo₂C as the Optimal Phase for Electrocatalysis

Bulk β‑Mo₂C synthesized by the temperature‑programmed reaction method achieves BET surface areas of 10–120 m² g⁻¹ depending on carburization conditions, whereas η‑MoC₁₋ₓ prepared from the same precursor system typically yields lower SSA and contains excess surface carbon that blocks active sites [1]. High‑SSA β‑Mo₂C (120 m² g⁻¹) exhibits a Tafel slope of 55 mV dec⁻¹ for HER [2], significantly outperforming MoC‑based counterparts that require overpotentials of 200–300 mV to reach 10 mA cm⁻² [3]. This class‑level inference positions β‑Mo₂C as the preferred phase when procuring Mo₂C for catalytic applications.

Phase Engineering Electrocatalyst Design Transition-Metal Carbides

Hierarchical MoS₂/Mo₂C/C Nanofiber Hybrid: 2.2‑Fold Higher Specific Capacitance Compared to MoS₂ Nanofibers Alone

An electrospun MoS₂/Mo₂C/C nanofiber hybrid achieved a specific capacitance of 940 F g⁻¹ at 1 A g⁻¹, which is 2.2‑fold higher than pristine MoS₂ nanofibers (425 F g⁻¹) and 28‑fold higher than pure carbon nanofibers (33 F g⁻¹) tested under identical conditions [1]. The enhancement is attributed to the synergistic effect of the Mo₂C phase providing high electronic conductivity while MoS₂ contributes pseudocapacitance.

Hybrid Nanostructures Supercapacitor Electrodes Mo₂C Composite

Procurement‑Driven Application Scenarios Where Mo₂C Provides Verifiable Performance Advantages


Acidic Water Electrolysis for Green Hydrogen Production

In proton‑exchange‑membrane (PEM) electrolyzers, Mo₂C replaces W₂C or Pt‑based cathodes to achieve a 39 mV lower overpotential for HER at 10 mA cm⁻² while avoiding platinum supply‑chain constraints. The Tafel slope of 55 mV dec⁻¹ for high‑surface‑area β‑Mo₂C [2] approaches that of Pt (≈30 mV dec⁻¹) at a fraction of the cost, as demonstrated in the direct Mo₂C‑vs‑W₂C comparison [1]. Procurement teams should specify β‑Mo₂C with SSA ≥80 m² g⁻¹ to realize these efficiency gains.

Slurry Oil Hydrotreating for Premium Mesophase Pitch Production

Refineries upgrading fluid catalytic cracking slurry oil to high‑value needle coke can procure dispersed Mo₂C nanoparticles instead of MoS₂ to selectively remove 95% of olefins and sulfur while preserving polyaromatic hydrocarbons [1]. The avoided over‑hydrogenation maintains mesophase pitch quality, reducing post‑treatment costs. This Mo₂C‑specific selectivity advantage has been directly benchmarked against MoS₂ under identical surrogate oil conditions.

Direct Methanol Fuel Cell (DMFC) Cathode Catalyst Support

For DMFC cathode manufacture, procuring a Pt/C–Mo₂C composite catalyst instead of standard Pt/C delivers 1.7× higher methanol oxidation peak current and a 100 mV more negative onset potential at the same platinum loading [1]. The stronger metal‑support interaction also improves durability over extended cycling. This translates to a potential 40% reduction in platinum inventory per fuel cell stack.

High‑Energy‑Density Supercapacitor Electrode Fabrication

Manufacturers of non‑aqueous supercapacitors can use Mo₂C as a carbide‑derived‑carbon (CDC) precursor to obtain electrodes with 125 F g⁻¹ gravimetric capacitance—2.3× higher than carbon aerogel electrodes [1]. Furthermore, hierarchical MoS₂/Mo₂C/C nanofiber hybrids extend specific capacitance to 940 F g⁻¹, a 2.2‑fold gain over standalone MoS₂ [2]. These quantitative benchmarks inform electrode material procurement for compact, high‑power energy storage.

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